4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
This compound is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 2,3-dichlorophenyl substituent, and a 4-oxobutanoic acid moiety. The (2Z)-configuration indicates a specific geometric isomerism at the imine double bond, which is critical for its molecular interactions.
Properties
Molecular Formula |
C15H14Cl2N2O5S2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-[[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14Cl2N2O5S2/c16-8-2-1-3-9(14(8)17)19-10-6-26(23,24)7-11(10)25-15(19)18-12(20)4-5-13(21)22/h1-3,10-11H,4-7H2,(H,21,22) |
InChI Key |
RUBUSLNPLHEACF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with three analogous compounds from recent literature (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Structural Rigidity vs. Flexibility: The target compound’s bicyclic tetrahydrothienothiazole core imparts greater rigidity compared to monocyclic triazoles or thiazolidinones. This rigidity may enhance binding specificity but reduce conformational adaptability for certain targets . In contrast, the thiosemicarbazide derivatives (e.g., ) exhibit flexible backbones, enabling metal chelation but increasing metabolic instability .
This contrasts with methoxy or hydroxy groups in analogous compounds, which donate electrons and improve π-π stacking . The sulfone and carboxylic acid groups in the target compound significantly enhance hydrophilicity compared to thione- or thiosemicarbazide-containing analogs, suggesting better aqueous solubility .
Biological Activity Trends: Compounds with chlorinated aryl systems (e.g., and the target compound) show preferential activity against bacterial or fungal targets, likely due to membrane disruption. Thiazolidinones with methoxy/hydroxy substituents () demonstrate stronger antimicrobial and antitumor effects, attributed to redox-modulating capabilities .
Biological Activity
4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H10Cl2N2O4S2
- Molecular Weight : 353.25 g/mol
- IUPAC Name : 4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Several studies have shown that derivatives of thieno[3,4-d][1,3]thiazole possess anticancer properties. The compound may inhibit tumor cell proliferation through the modulation of apoptosis pathways and cell cycle regulation.
- A study demonstrated that similar thiazole derivatives induced apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential.
-
Antimicrobial Properties :
- The presence of the dichlorophenyl group suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects against various pathogens.
- In vitro studies have indicated that compounds with thiazole moieties can disrupt bacterial cell walls or interfere with metabolic pathways.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, thiazole derivatives have been studied for their ability to inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Enzyme Inhibition | Inhibition of DPP-IV |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiazole derivatives similar to the target compound. The results indicated a significant reduction in cell viability in breast and colon cancer cell lines when treated with these compounds. The mechanism was linked to the activation of apoptotic pathways mediated by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, compounds structurally related to 4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
